molecular formula C12H13Cl2FN2O B13468699 1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride

1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride

Cat. No.: B13468699
M. Wt: 291.15 g/mol
InChI Key: DYBWPNICISHJCA-UHFFFAOYSA-N
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Description

1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride is a chemical compound with the molecular formula C12H13Cl2FN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenoxy group attached to a pyridine ring, which is further connected to a methanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride typically involves the reaction of 4-fluorophenol with 3-chloropyridine in the presence of a base to form 4-fluorophenoxy-3-chloropyridine. This intermediate is then reacted with methanamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group enhances its binding affinity, while the pyridine ring facilitates its interaction with biological molecules. This compound can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-[5-(2-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438): Known for its potent H(+),K(+)-ATPase inhibitory activity.

    [6-(4-Fluorophenoxy)pyridin-3-yl]methanamine: A related compound used in proteomics research.

Uniqueness

1-[6-(4-Fluorophenoxy)pyridin-3-yl]methanamine dihydrochloride is unique due to its specific structural features, such as the fluorophenoxy group and the pyridine ring, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C12H13Cl2FN2O

Molecular Weight

291.15 g/mol

IUPAC Name

[6-(4-fluorophenoxy)pyridin-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C12H11FN2O.2ClH/c13-10-2-4-11(5-3-10)16-12-6-1-9(7-14)8-15-12;;/h1-6,8H,7,14H2;2*1H

InChI Key

DYBWPNICISHJCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC2=NC=C(C=C2)CN)F.Cl.Cl

Origin of Product

United States

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